molecular formula C11H12BrNO B1346838 1-(2-Bromophenyl)piperidin-2-one CAS No. 917508-51-1

1-(2-Bromophenyl)piperidin-2-one

Cat. No. B1346838
M. Wt: 254.12 g/mol
InChI Key: ZZYPUGCVOXMWPS-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO1. It has a molecular weight of 254.131. This compound is a derivative of piperidin-2-one2, which is an organic compound classified as a lactam2.



Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids3. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.



Molecular Structure Analysis

The InChI code for “1-(2-Bromophenyl)piperidin-2-one” is 1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H21. This code provides a standard way to encode the compound’s molecular structure and formula.



Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3. Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromophenyl)piperidin-2-one” include a molecular weight of 254.131. However, other properties such as boiling point, melting point, and density are not specified in the search results4.


Scientific Research Applications

Molecular Structure and Conformation

A study focused on a compound closely related to "1-(2-Bromophenyl)piperidin-2-one", namely 5-[(E)-2-Bromobenzylidene]-8-(2-bromophenyl)-2-hydroxy-10-methyl-3,10-diazahexacyclo[10.7.1.1^3,7.0^2,11.0^7,11.0^16,20]henicosa-1(20),12,14,16,18-pentaen-6-one, revealing insights into its molecular structure. This compound features a piperidine group adopting an envelope conformation and pyrrolidine groups in half-chair and envelope conformations. The crystal structure showcases intermolecular interactions and π–π interactions, indicating a potential for forming stable molecular assemblies (Kumar et al., 2010).

Synthesis and Characterisation

Another relevant study discusses the synthesis, characterisation, and conformation of N-acyl r-2,c-6-bis (4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. This research highlights the conformational preferences of these compounds, showing a transition from chair to distorted boat conformations upon N-acylation. Such structural insights could inform the design of molecules with specific biological activities (Mohanraj & Ponnuswamy, 2017).

Biological Activity

Further studies explore the biological activities associated with related compounds. For instance, the synthesis and structural characterization of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrated potential fungicidal and antiviral activities. This indicates a promising area of research for developing new antiviral agents (Li et al., 2015).

Analytical Applications

The use of "1-(2-Bromophenyl)piperidin-2-one" derivatives in analytical chemistry, particularly in the quantification of novel substances in biological matrices, showcases the compound's relevance beyond structural and biological studies. An example is the development and validation of a method for quantitating brorphine in oral fluid using fabric phase sorptive extraction and liquid chromatography–tandem mass spectrometry (LC-MS/MS) (Florou et al., 2022).

Safety And Hazards

The safety information for “1-(2-Bromophenyl)piperidin-2-one” can be found in its Material Safety Data Sheet (MSDS)1. However, the specific hazards associated with this compound are not mentioned in the search results.


properties

IUPAC Name

1-(2-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYPUGCVOXMWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640986
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)piperidin-2-one

CAS RN

917508-51-1
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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